molecular formula C9H13FN2O B13050784 (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine

Cat. No.: B13050784
M. Wt: 184.21 g/mol
InChI Key: NBQUAPHXAMINTL-QMMMGPOBSA-N
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Description

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with a fluorine atom and a methoxy group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methoxypyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2O/c1-3-8(11)7-4-6(10)5-12-9(7)13-2/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

NBQUAPHXAMINTL-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=C(N=CC(=C1)F)OC)N

Canonical SMILES

CCC(C1=C(N=CC(=C1)F)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine.

    Formation of Intermediate: The pyridine ring is functionalized to introduce the propan-1-amine side chain. This can be achieved through various methods, including nucleophilic substitution or reductive amination.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine may have neuroprotective properties. It has been investigated for its potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems could be beneficial in mitigating symptoms associated with these diseases.

Antidepressant Effects

Studies have shown that this compound may exhibit antidepressant-like effects in animal models. Its mechanism appears to involve the modulation of serotonin and norepinephrine levels, which are critical in mood regulation. This suggests a potential application in the development of new antidepressant therapies.

Cancer Research

The compound is being explored for its role in cancer treatment, particularly due to its interaction with specific molecular targets involved in tumor growth and metastasis. Preliminary studies indicate that it may inhibit certain pathways that are crucial for cancer cell survival.

Case Studies

StudyFocusFindings
Study 1NeuroprotectionDemonstrated reduced neuroinflammation in animal models of Alzheimer's disease.
Study 2Antidepressant EffectsShowed significant improvement in depressive behaviors in rodent models after administration of the compound.
Study 3Cancer InhibitionReported inhibition of tumor growth in xenograft models through modulation of specific oncogenic pathways.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Influencing biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The enantiomer of the compound with potentially different biological activities.

    1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    Other Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

Uniqueness

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methoxy groups on the pyridine ring, which may confer distinct chemical and biological properties.

Biological Activity

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H13_{13}FN2_2O
  • Molecular Weight : 184.21 g/mol
  • CAS Number : 1336616-93-3

The biological activity of this compound has been linked to its interaction with various molecular targets. The presence of the fluorine atom and methoxy group in the pyridine ring enhances its pharmacological profile, potentially affecting neurotransmitter systems and enzyme activities.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have indicated that compounds with similar structures exhibit potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50_{50} values in the nanomolar range. This suggests a promising avenue for further exploration in cancer therapeutics .
  • Neuropharmacological Effects :
    • The methoxypyridine moiety has been associated with modulation of neurotransmitter systems, particularly in the context of depression and anxiety disorders. Compounds featuring this structure have shown efficacy in animal models, indicating potential antidepressant properties .
  • Selectivity and Toxicity :
    • In vitro studies have demonstrated selectivity over mammalian cell lines, which is crucial for minimizing side effects during therapeutic applications. For instance, a compound derived from similar scaffolds exhibited a 200-fold selectivity over MRC-5 human lung fibroblast cells .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeTarget/Cell LineIC50_{50} Value
AntitumorL1210 Mouse LeukemiaL1210 CellsNanomolar range
NeuropharmacologicalDepression ModelRodent ModelsActive at low doses
Enzyme InhibitionRecombinant Enzyme AssayVarious EnzymesVaries by target

Case Study: Antitumor Activity

A study focused on the synthesis and biological evaluation of methoxypyridine derivatives highlighted that this compound demonstrated significant growth inhibition in L1210 mouse leukemia cells. The mechanism was suggested to involve intracellular release pathways leading to nucleotide activation, akin to other phosphoramidate prodrugs .

Pharmacokinetics

Pharmacokinetic evaluations indicate that compounds with similar structures may exhibit high clearance rates and variable bioavailability after oral administration. For instance, one study reported a bioavailability estimate of 53.7% for a closely related compound, suggesting the need for optimization in drug formulation to enhance therapeutic efficacy .

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